N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-difluorobenzenesulfonamide

Description

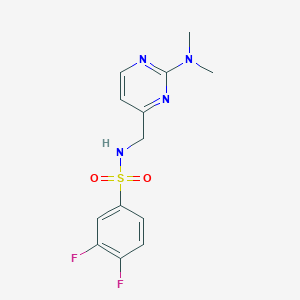

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3,4-difluorobenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a dimethylamino group and a benzenesulfonamide moiety bearing 3,4-difluoro substituents. The dimethylamino group on the pyrimidine ring enhances solubility and basicity, while the difluorobenzenesulfonamide moiety may contribute to target binding via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N4O2S/c1-19(2)13-16-6-5-9(18-13)8-17-22(20,21)10-3-4-11(14)12(15)7-10/h3-7,17H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKGVYYXRCKFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-difluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of its biological activity, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a dimethylamino group and a difluorobenzenesulfonamide moiety. Its molecular formula is with a molecular weight of approximately 310.35 g/mol .

This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. In particular, it has shown promise in targeting kinases associated with various cancers.

1. Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The growth inhibitory concentration (GI50) values were reported as follows:

- Mechanistic Insights : Molecular docking studies indicated that the compound interacts effectively with target proteins such as NEK7 and NEK9, which are implicated in cancer cell proliferation and survival pathways .

2. Inhibition of Kinase Activity

The compound has been shown to inhibit the activity of several kinases that play crucial roles in tumorigenesis:

| Kinase Target | Inhibition Activity |

|---|---|

| NEK6 | Significant |

| NEK7 | Moderate |

| TP53 | Notable |

These findings suggest that this compound could serve as a potential lead compound for developing targeted therapies against cancer by selectively inhibiting these kinases .

Case Study 1: Breast Cancer

In a preclinical model, this compound was administered to mice implanted with MCF-7 cells. The treatment resulted in a significant reduction in tumor size compared to the control group, indicating its potential effectiveness as an anticancer agent.

Case Study 2: Glioblastoma

Another study focused on glioblastoma cells showed that the compound inhibited cell migration and invasion, key processes in cancer metastasis. This was attributed to its ability to modulate signaling pathways related to cell adhesion and motility .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Target Compound

- Core Structure: Pyrimidine with dimethylamino group at position 2.

- Sulfonamide Group : 3,4-Difluorobenzenesulfonamide linked via a methyl bridge.

- Key Substituents: Two fluorine atoms on the benzene ring; dimethylamino group on pyrimidine.

Analog 1: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in )

- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromene ring.

- Sulfonamide Group : N-methylbenzenesulfonamide.

- Substituents : Fluorine atoms on chromene and benzene rings.

- Molecular Weight : 589.1 g/mol; Melting Point : 175–178°C .

Analog 2: 3,4-Dichloro-N-[[1-(Dimethylamino)cyclohexyl]methyl]benzamide ()

- Core Structure: Benzamide with dimethylamino-cyclohexylmethyl group.

- Substituents: Dichloro on benzene; dimethylamino on cyclohexane.

- Key Difference : Benzamide (amide linkage) vs. sulfonamide in the target compound .

Analog 3: N-(1-(2,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-(N,N-dipropylsulfamoyl)benzamide ()

Physicochemical Properties

Key Differentiators

Sulfonamide vs.

Halogen Effects : 3,4-Difluoro substituents in the target may reduce steric hindrance compared to dichloro groups in Analogs 2 and 3, favoring tighter binding .

Pyrimidine vs. Pyrazolopyrimidine : The target’s simpler pyrimidine core may reduce synthetic complexity compared to fused pyrazolopyrimidine systems in Analogs 1 and 3 .

Q & A

Q. What are the recommended synthetic routes for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-difluorobenzenesulfonamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves cyclization reactions of pyrimidine precursors followed by sulfonamide coupling. For example, analogous sulfonamide compounds are synthesized via chlorination of intermediates and subsequent coupling with benzenesulfonamide derivatives . Key intermediates include 2-(dimethylamino)pyrimidin-4-ylmethanamine and activated 3,4-difluorobenzenesulfonyl chloride. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side products like double sulfonamides, as seen in related syntheses .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

Methodological Answer: Common issues include residual solvents and byproducts from incomplete coupling. Techniques include:

- Column chromatography with gradients of ethyl acetate/hexane for polarity-based separation.

- Recrystallization using dimethylformamide (DMF)/water mixtures to isolate crystalline forms .

- HPLC with C18 columns for analytical purity checks, especially if the compound is hygroscopic .

Advanced Research Questions

Q. How does the dimethylamino-pyrimidine moiety influence the compound’s biological activity, and what computational tools can model this interaction?

Methodological Answer: The dimethylamino group enhances solubility and may participate in hydrogen bonding with target enzymes. Computational studies (e.g., molecular docking using AutoDock Vina or Schrödinger Suite) can predict binding affinities to proteins like cholinesterases or kinases . Density Functional Theory (DFT) calculations further optimize electronic properties for structure-activity relationship (SAR) studies .

Q. What experimental strategies can resolve contradictions in reported enzymatic inhibition data for this compound?

Methodological Answer:

- Enzyme kinetics assays (e.g., Michaelis-Menten plots) under standardized pH and temperature conditions to validate inhibition constants (Ki).

- Cross-validate results using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Compare inhibition across isoforms (e.g., LOX-5 vs. LOX-12) to identify selectivity, as structural analogs show isoform-dependent activity .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- LogP adjustments : Introduce hydrophilic groups (e.g., hydroxyls) to the benzenesulfonamide ring to enhance aqueous solubility without compromising binding .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., pyrimidine methyl groups) for deuterium exchange or fluorination .

- Prodrug strategies : Mask the sulfonamide as a tert-butyl carbamate to improve oral bioavailability .

Q. What are the implications of fluorine substitution at the 3,4-positions on the benzenesulfonamide ring?

Methodological Answer: Fluorine atoms enhance metabolic stability and modulate electron-withdrawing effects, influencing sulfonamide acidity (pKa). Comparative studies with mono- or non-fluorinated analogs using:

- Potentiometric titration to measure sulfonamide protonation states.

- X-ray crystallography to assess fluorine-induced conformational changes in protein binding pockets .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in reported IC50 values across different assay platforms?

Methodological Answer:

- Standardize assay conditions : Use identical enzyme sources (e.g., recombinant human vs. murine) and substrate concentrations.

- Control for off-target effects : Include counter-screens against unrelated enzymes (e.g., carbonic anhydrase) to rule out nonspecific binding .

- Meta-analysis : Pool data from multiple labs using Bayesian statistical models to identify outlier datasets .

Q. What strategies mitigate the risk of unexpected reaction products during scale-up synthesis?

Methodological Answer:

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time.

- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables like temperature, catalyst loading, and stoichiometry .

- Patented routes : Review analogous compounds in patent literature (e.g., EP 4374877 A2) for scalable, optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.